molecular formula C13H27N B12736662 N-(9,9-dimethyldecyl)methanimine

N-(9,9-dimethyldecyl)methanimine

Cat. No.: B12736662
M. Wt: 197.36 g/mol
InChI Key: ARRIHXFCXUXJNI-UHFFFAOYSA-N
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Description

N-(9,9-Dimethyldecyl)methanimine is an alkyl-substituted imine characterized by a branched decyl chain (C10H21 with two methyl groups at the 9th carbon) attached to a methanimine group (CH=N–).

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

N-(9,9-dimethyldecyl)methanimine

InChI

InChI=1S/C13H27N/c1-13(2,3)11-9-7-5-6-8-10-12-14-4/h4-12H2,1-3H3

InChI Key

ARRIHXFCXUXJNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCCCCCN=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(9,9-dimethyldecyl)methanimine can be synthesized through the reaction of 9,9-dimethyldecylamine with formaldehyde under acidic or basic conditions. The reaction typically involves the condensation of the amine with formaldehyde, followed by dehydration to form the imine. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and high throughput. The use of catalysts, such as acid or base catalysts, can enhance the reaction rate and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(9,9-dimethyldecyl)methanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include secondary amines, oxides, and substituted imines, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(9,9-dimethyldecyl)methanimine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9,9-dimethyldecyl)methanimine involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s reactivity is attributed to the presence of the carbon-nitrogen double bond, which can undergo various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aryl-Substituted Imines

Aryl-substituted imines, such as (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines (), exhibit distinct crystallographic behaviors. These compounds crystallize in the triclinic space group P-1 with unit cell parameters influenced by halogen substitution (Cl vs. Br). Key features include:

  • Dihedral Angles : ~56° between terminal phenyl rings, indicating significant molecular twist.
  • Intermolecular Interactions : Stabilized by weak C–H···N and C–H···X (X = Cl, Br) hydrogen bonds, as well as π–π stacking.

In contrast, N-(9,9-dimethyldecyl)methanimine’s bulky alkyl substituent likely disrupts planar packing, favoring van der Waals interactions over π–π stacking. This could result in lower melting points and altered crystal symmetry compared to aryl analogs .

Alkyl-Substituted Imines

Shorter-chain alkyl imines, such as (E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine (), demonstrate:

  • Odor Profiles: Fruity or pear-like notes due to volatile aromatic groups.
  • Retention Indices (RI) : RI = 1442 for (E)-N-(3-methylbutyl)-1-phenylmethanimine, reflecting moderate polarity in gas chromatography.

This compound’s long alkyl chain may reduce volatility, making it less odor-active but more thermally stable. Its higher molecular weight (estimated ~269.5 g/mol) and lipophilicity (predicted log P > 5) suggest poor aqueous solubility, contrasting with shorter-chain imines .

Functional Group Comparisons

  • Imines vs. Amines : Imines (C=N) are more polar than amines (C–N), leading to differences in reactivity and solubility. For example, N-Methyl-1-(naphthalen-1-yl)methanamine () has a log P of 3.02, while imines like this compound may exhibit higher polarity but offset by hydrophobic alkyl chains.
  • Imines vs. Nitrosamines: Unlike carcinogenic nitrosamines (e.g., NDMA in ), imines lack the N–NO group, reducing toxicity concerns but requiring stability studies to prevent hydrolysis .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Property This compound (Inferred) (E)-1-(4-Cl-Phenyl)methanimine (E)-N-(3-Methylbutyl)-1-phenylmethanimine
Molecular Weight (g/mol) ~269.5 337.8 (Cl) / 382.3 (Br) 171.2
Substituent Branched alkyl Aryl (Cl/Br) Aryl (phenyl) + short alkyl
Crystal System Unknown Triclinic (P-1) Not reported
Key Interactions Van der Waals C–H···N, C–H···X, π–π Not reported
Odor Likely neutral Not reported Fruity, pear note
Predicted log P ~5.2 ~3.5 (Cl) / ~3.8 (Br) ~2.8

Table 2: Spectroscopic Data (Selected Compounds)

Compound NMR Shifts (δ, ppm) Mass Spectral Peaks
(E)-N-(3-Methylbutyl)-1-phenylmethanimine 131.87 (Cq), 123.60 (Ar–CH), 60.12 (CH2) Not provided
N-Methyl-1-(naphthalen-1-yl)methanamine Not provided Molecular ion (m/z): 171.24

Research Findings and Trends

Substituent Effects :

  • Aryl Groups : Enhance crystallinity via π–π interactions but reduce thermal stability due to steric hindrance .
  • Alkyl Chains : Increase lipophilicity and boiling points but may complicate crystallization .

Applications :

  • Aryl imines are explored in fragrances (), while alkyl imines may serve as surfactants or intermediates in organic synthesis.

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